molecular formula C23H33N5O5 B063527 Apstatin CAS No. 160470-73-5

Apstatin

Cat. No.: B063527
CAS No.: 160470-73-5
M. Wt: 459.5 g/mol
InChI Key: YVUUZAPYLPWFHE-HXFGRODQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Apstatin involves the use of specific amino acids and peptide bonds. One method includes the incorporation of N-terminal 2-hydroxy-3-amino acids, which are known to inhibit metal-dependent peptidases . The synthetic route typically involves the formation of peptide bonds between these amino acids under controlled conditions. Industrial production methods may involve the use of automated peptide synthesizers to ensure high purity and yield .

Chemical Reactions Analysis

Apstatin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Apstatin has several scientific research applications:

Comparison with Similar Compounds

Apstatin is unique in its selective inhibition of aminopeptidase P. Similar compounds include:

Compared to these compounds, this compound specifically targets aminopeptidase P, making it a valuable tool for studying the physiological roles of this enzyme and its substrates .

Biological Activity

Apstatin is a selective inhibitor of aminopeptidase P (AP-P), a key enzyme involved in the degradation of bradykinin, which plays a significant role in cardiovascular function and regulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various physiological processes, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of AP-P, which is responsible for the breakdown of bradykinin. By inhibiting this enzyme, this compound enhances the vasodilatory effects of bradykinin, leading to improved blood flow and reduced blood pressure. The compound has been shown to have a potent inhibitory effect on AP-P with an IC50 value of approximately 2.9 µM in humans .

Physiological Effects

  • Vasodilation : this compound has been demonstrated to potentiate the vasodilatory effects of bradykinin in various animal models. This effect is crucial for managing conditions such as hypertension and heart failure .
  • Cardioprotection : In studies involving rat models, this compound has been shown to reduce cardiac damage and arrhythmias induced by ischemia/reperfusion injury. This cardioprotective effect is attributed to its ability to enhance bradykinin activity, which promotes vasodilation and reduces myocardial oxygen demand .
  • Blood Pressure Regulation : this compound has been effective in lowering blood pressure in models of aortic coarctation-induced hypertension. Its mechanism involves the modulation of angiotensin peptide levels through inhibition of AP-P, thereby influencing vascular resistance .

Table 1: Summary of Biological Activities of this compound

Biological Activity Effect Mechanism
VasodilationIncreased blood flowInhibition of AP-P leading to enhanced bradykinin activity
CardioprotectionReduced cardiac damagePotentiation of bradykinin effects
Blood Pressure ReductionDecreased systolic and diastolic pressureModulation of angiotensin peptides

Case Studies

Several studies have highlighted the clinical implications of this compound's biological activities:

  • Hypertension Management : A study demonstrated that administration of this compound in hypertensive rats resulted in significant reductions in both systolic and diastolic blood pressure. The study concluded that this effect was mediated by enhanced bradykinin levels due to decreased degradation .
  • Cardiac Ischemia : In a controlled experiment involving ischemia/reperfusion injury, rats treated with this compound showed markedly lower levels of myocardial infarction compared to control groups. The cardioprotective effect was associated with increased nitric oxide availability and reduced oxidative stress .
  • Bradykinin Potentiation : Research indicated that this compound could effectively enhance the therapeutic outcomes associated with bradykinin administration in various cardiovascular diseases, suggesting its potential as an adjunct therapy in managing heart failure and ischemic heart disease .

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUUZAPYLPWFHE-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936303
Record name 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160470-73-5
Record name Apstatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160470735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apstatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK8P9AG86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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